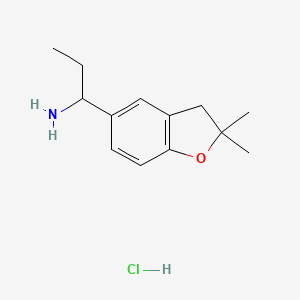

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amin-hydrochlorid

Übersicht

Beschreibung

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Forschung

Diese Verbindung hat in der Antikrebsforschung Potenzial gezeigt, da sie das Zellwachstum in verschiedenen Krebszelllinien hemmen kann. Studien haben signifikante Hemmwirkungen auf Leukämie-, nicht-kleinzelligen Lungenkrebs-, Darmkrebs-, ZNS-Krebs-, Melanom- und Eierstockkrebszellen gezeigt . Die Wirksamkeit der Verbindung bei diesen verschiedenen Krebsarten deutet auf ihre Vielseitigkeit und ihr Potenzial als Therapeutikum hin.

Organische Synthese

Als vielseitiges Material wird diese Verbindung in der organischen Synthese häufig eingesetzt. Ihre einzigartige Struktur ermöglicht es ihr, als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle zu dienen. Dies kann besonders nützlich bei der Entwicklung neuer Arzneimittel oder bei der Untersuchung von Reaktionsmechanismen sein.

Katalyse

Im Bereich der Katalyse könnte diese Verbindung auf ihre Eigenschaften untersucht werden, die Reaktionsgeschwindigkeiten, Selektivität oder Ausbeute chemischer Reaktionen beeinflussen können. Ihre strukturellen Merkmale könnten es ihr ermöglichen, als Ligand zu wirken und Übergangs- oder Zwischenzustände in katalytischen Zyklen zu stabilisieren.

Materialwissenschaft

Die Molekülstruktur der Verbindung deutet auf potenzielle Anwendungen in der Materialwissenschaft hin, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften. Sie könnte für den Einsatz in der organischen Elektronik oder Photonik untersucht werden.

Neuropharmakologie

Angesichts ihrer Aminogruppe und des Vorhandenseins eines Benzofuran-Moleküls könnte diese Verbindung Anwendungen in der Neuropharmakologie haben. Sie könnte auf ihre Auswirkungen auf Neurotransmittersysteme untersucht werden, was möglicherweise zur Entwicklung neuer Behandlungen für neurologische Erkrankungen führen könnte.

Pharmakokinetik

Die Eigenschaften der Verbindung könnten relevant für die Untersuchung der Pharmakokinetik sein, insbesondere ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungs- (ADME-) Profile. Das Verständnis dieser Aspekte könnte die Gestaltung von Medikamenten mit verbesserten Wirksamkeit und Sicherheitsprofilen ermöglichen.

Toxikologie

Sicherheitsbewertungen neuer Medikamente erfordern häufig toxikologische Studien. Das Sicherheitsprofil dieser Verbindung, einschließlich ihrer akuten und chronischen Toxizität, Mutagenität und Kanzerogenität, wäre ein wichtiger Forschungsbereich, um ihren sicheren Einsatz beim Menschen zu gewährleisten.

Arzneimittel-Abgabesysteme

Die strukturellen Eigenschaften dieser Verbindung könnten sie für die Erforschung ihrer Verwendung in Arzneimittelabgabesystemen geeignet machen. Ihre Fähigkeit, mit biologischen Membranen zu interagieren oder für eine gezielte Abgabe modifiziert zu werden, könnte wertvoll sein, um den therapeutischen Index von Medikamenten zu verbessern.

Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have a broad range of biological activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities . The specific pathways affected by this compound and their downstream effects would need to be determined through further study.

Result of Action

Benzofuran derivatives have been reported to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects

Biochemische Analyse

Biochemical Properties

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, it has been shown to influence the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect the levels of various metabolites and influence the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its activity and function .

Subcellular Localization

The subcellular localization of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it a critical aspect of its biochemical analysis .

Biologische Aktivität

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally defined as follows:

- Chemical Formula : C13H19ClN2O

- Molecular Weight : Approximately 250.76 g/mol

- IUPAC Name : 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride

The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

Research indicates that compounds similar to 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride may interact with neurotransmitter systems, particularly those involving dopamine , norepinephrine , and serotonin . These interactions could potentially lead to effects on mood regulation, appetite control, and cognitive functions.

Pharmacological Effects

- CNS Stimulation : Preliminary studies suggest that this compound may exhibit stimulant properties, affecting locomotor activity and possibly influencing reward pathways in the brain.

- Appetite Regulation : Similar compounds have been investigated for their role in modulating appetite through the orexin and melanocortin pathways, which are crucial in energy homeostasis and feeding behavior .

- Potential Therapeutic Uses : The compound may hold promise for treating conditions such as obesity or depression by targeting specific receptors involved in these disorders.

Case Studies

A review of available literature reveals several studies focusing on the effects of benzofuran derivatives:

- Locomotor Activity Studies : In animal models, administration of similar compounds has resulted in increased locomotor activity, suggesting stimulant effects that warrant further investigation into their mechanisms .

- Hepatotoxicity Assessments : Studies assessing the hepatotoxicity of related compounds found no significant enantioselectivity in toxicity profiles among different enantiomers .

- Receptor Binding Studies : Investigations into receptor binding affinities have shown that certain derivatives exhibit high affinity for monoamine transporters, indicating potential for abuse liability similar to other psychoactive substances .

Data Tables

Eigenschaften

IUPAC Name |

1-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12;/h5-7,11H,4,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJPLNQBDVKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OC(C2)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311313-92-4 | |

| Record name | 5-Benzofuranmethanamine, α-ethyl-2,3-dihydro-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.